

Justification and use of read-across analogs for Habanolide toxicity assessment

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Compound of Interest

Compound Name: Oxacyclohexadec-12-en-2-one,
(12E)-

Cat. No.: B047354

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The Safety of Habanolide: A Read-Across Approach to Toxicity Assessment

A comprehensive evaluation of the fragrance ingredient Habanolide, utilizing data from structurally and metabolically similar compounds, affirms its safety for use in consumer products. This guide details the justification for using read-across analogs and presents a comparative analysis of key toxicity endpoints, supported by detailed experimental protocols.

In the realm of chemical safety assessment, the principle of read-across allows for the prediction of toxicity of a substance by using data from structurally and functionally similar chemicals. This approach, supported by international regulatory bodies, reduces the need for animal testing while ensuring robust human health risk assessment. For Habanolide, a widely used macrocyclic musk in fragrances, a wealth of toxicological data from analogous compounds corroborates its favorable safety profile.

Justification for the Use of Read-Across Analogs

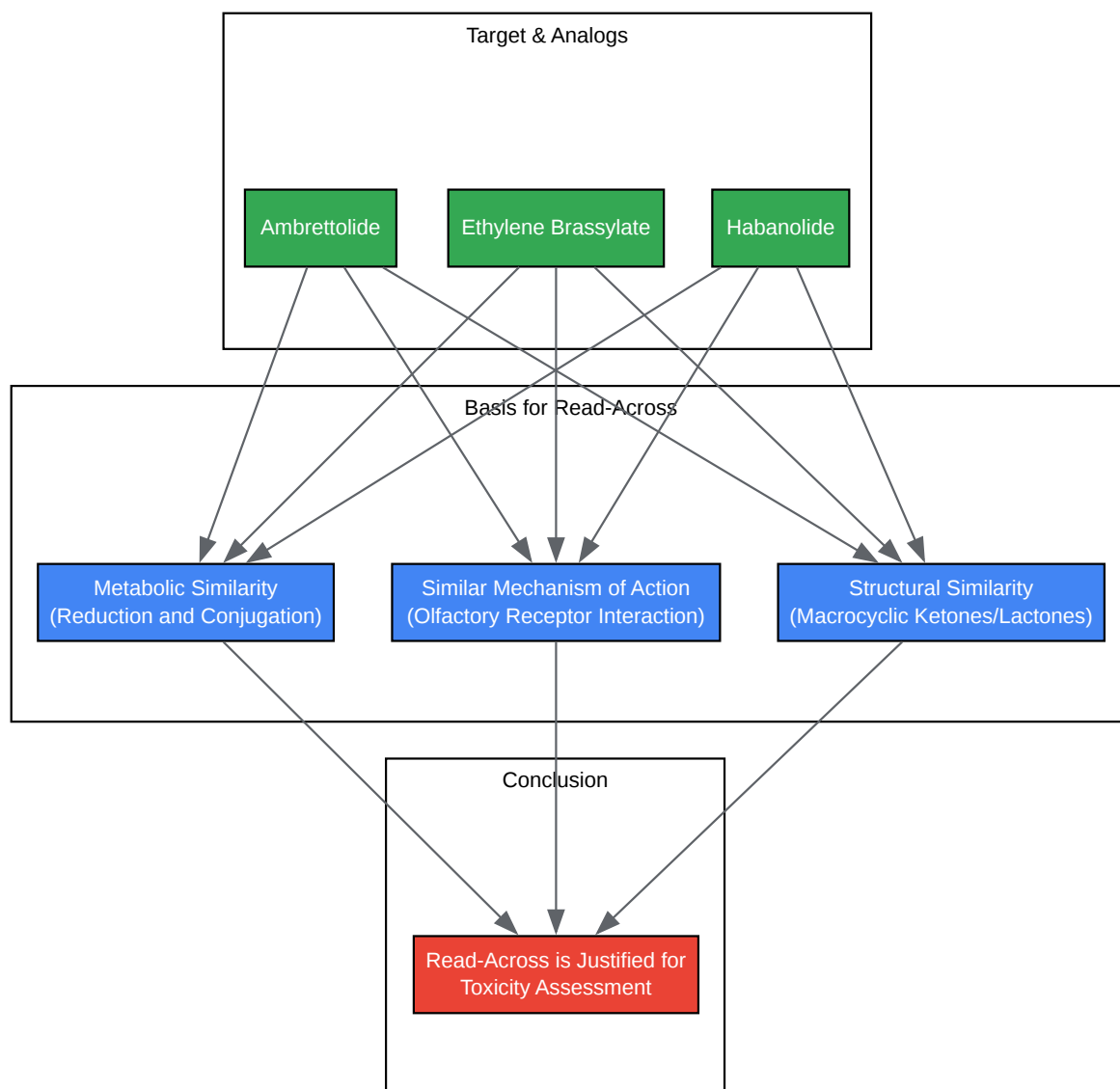
The use of read-across for assessing the toxicity of Habanolide is scientifically justified based on several key similarities with other macrocyclic musks, such as Ambrettolide and Ethylene Brassylate.

Structural Similarity: Habanolide and its analogs are all large, flexible macrocyclic lactones or ketones. Their chemical structures are characterized by a large ring of carbon atoms, which dictates their physicochemical properties and biological behavior.

Metabolic Similarity: The primary metabolic pathway for macrocyclic ketones involves the reduction of the ketone group to a secondary alcohol.^[1] This alcohol metabolite can then be conjugated, typically with glucuronic acid, and excreted.^[1] This shared metabolic fate suggests that the biological activity and potential toxicity of these compounds are likely to be similar.

Mechanism of Action: Macrocyclic musks are not known to possess structural alerts for significant toxicity, such as genotoxicity or reproductive toxicity.^{[1][2]} Their primary biological interaction is with olfactory receptors, and they are not expected to interfere with major physiological pathways at typical exposure levels.

The following diagram illustrates the logical framework for the read-across justification:



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Figure 1: Justification for Read-Across

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for Habanolide and its selected read-across analogs.

Table 1: Acute and Repeated Dose Toxicity

Endpoint	Habanolide	Ambrettolide (Analog)	Ethylene Brassylate (Analog)
Acute Oral LD50 (rat)	> 5000 mg/kg bw	> 5000 mg/kg bw	> 5000 mg/kg bw
Acute Dermal LD50 (rat)	> 5000 mg/kg bw	> 5000 mg/kg bw	> 2000 mg/kg bw
Repeated Dose Toxicity (90-day, oral, rat) NOAEL	150 mg/kg bw/day[3]	Data not available	150 mg/kg bw/day

Table 2: Genotoxicity

Endpoint	Habanolide	Ambrettolide (Analog)	Ethylene Brassylate (Analog)
Bacterial Reverse Mutation Assay (Ames Test)	Non-mutagenic[1]	Non-mutagenic	Non-mutagenic
In vitro Chromosome Aberration	Non-clastogenic[1]	Non-clastogenic	Non-clastogenic

Table 3: Skin Sensitization

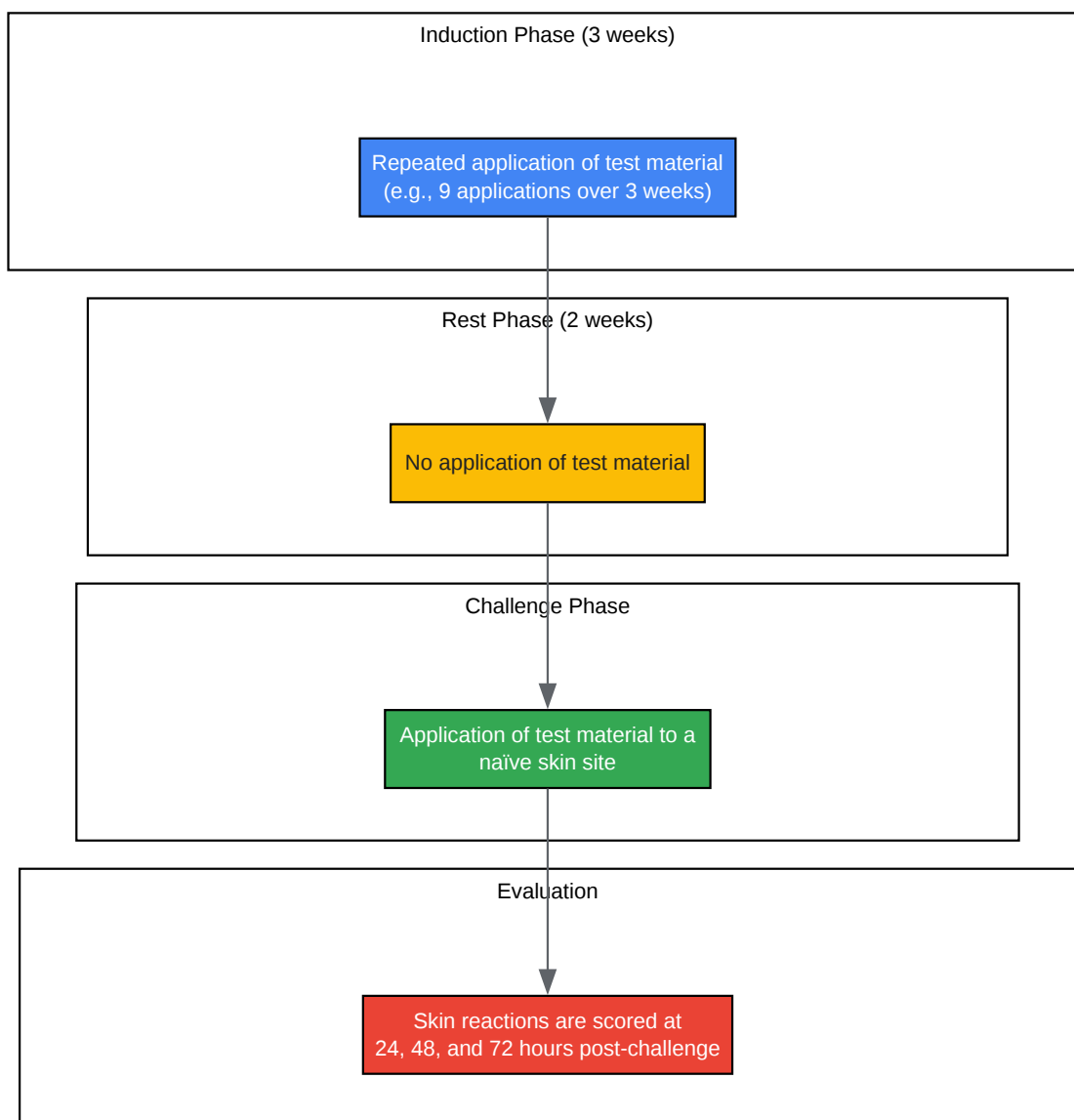
Endpoint	Habanolide	Ambrettolide (Analog)	Ethylene Brassylate (Analog)
Human Repeated Insult Patch Test (HRIPT)	No sensitization observed at 4% [4]	No sensitization observed at 2%	No sensitization observed at 2%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Human Repeated Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is conducted to determine the potential of a substance to induce skin sensitization in humans.



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Figure 2: HRIPT Experimental Workflow

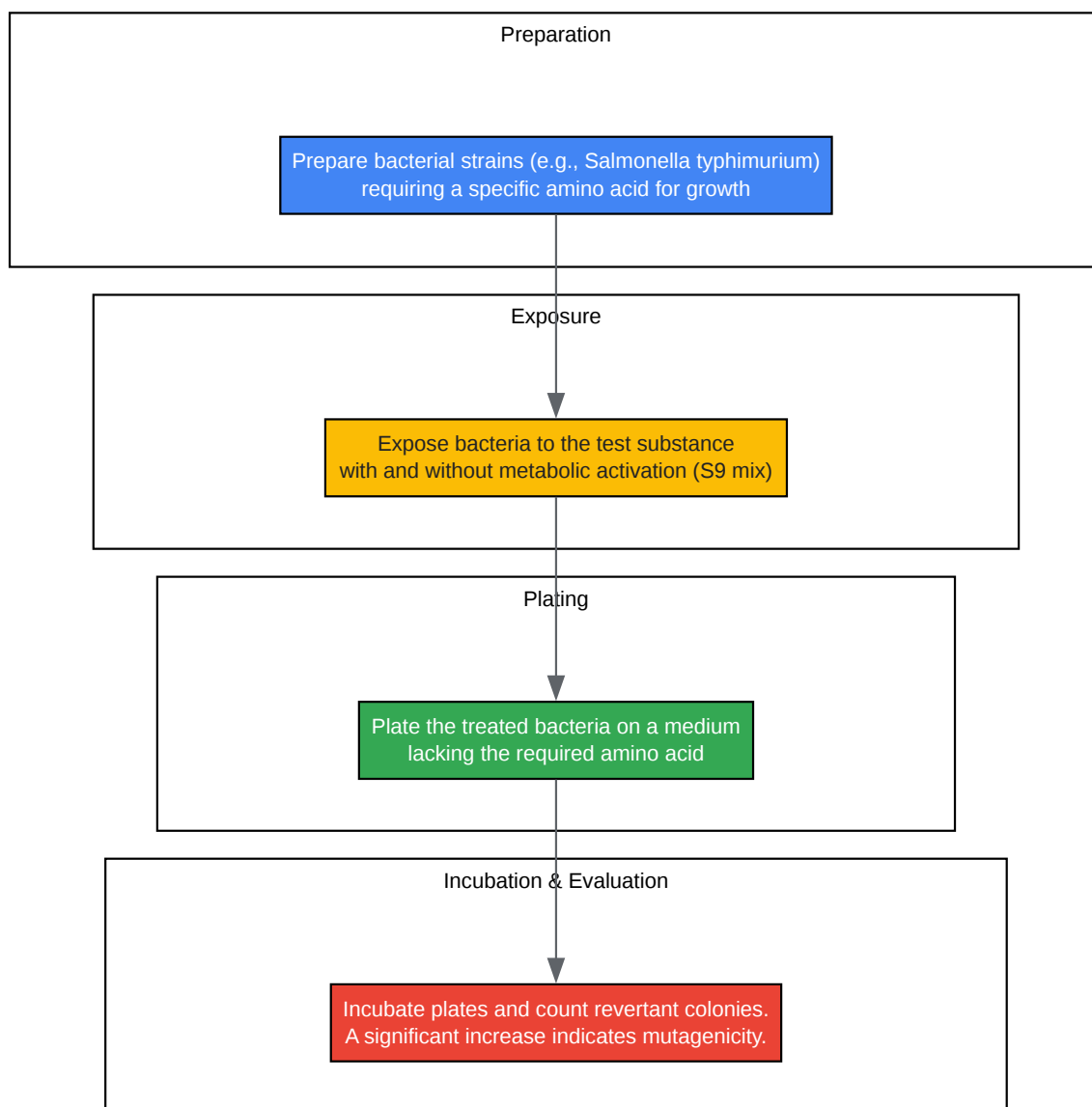
Protocol Summary:

- **Subjects:** A panel of human volunteers (typically 50-100) is recruited.

- Induction Phase: The test material, at a specified concentration in a suitable vehicle, is applied to a small area of the skin on the back under an occlusive patch.^[4] This is repeated nine times over a three-week period.^[5]
- Rest Phase: A two-week period with no application of the test material follows the induction phase.^[5]
- Challenge Phase: A single patch containing the test material is applied to a new, untreated skin site.^[5]
- Evaluation: The challenge site is observed for any signs of an allergic reaction (e.g., redness, swelling) at 24, 48, and 72 hours after patch removal.^[5]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.



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Figure 3: Ames Test Experimental Workflow

Protocol Summary:

- **Bacterial Strains:** The test uses specific strains of *Salmonella typhimurium* and *Escherichia coli* that have mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[\[6\]](#)[\[7\]](#)
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[\[6\]](#)[\[7\]](#)
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance.[\[6\]](#)
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium that lacks the required amino acid. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies.
- **Evaluation:** The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertants compared to the control indicates that the substance is mutagenic.[\[6\]](#)

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

Protocol Summary:

- **Animals:** The study is typically conducted in rats.[\[8\]](#)
- **Dosing:** The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels for 90 consecutive days.[\[8\]](#)[\[9\]](#) A control group receives the vehicle only.
- **Observations:** Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored regularly.
- **Clinical Pathology:** Towards the end of the study, blood and urine samples are collected for hematology and clinical chemistry analyses.

- **Pathology:** At the end of the 90-day period, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for any abnormalities.
- **NOAEL Determination:** The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Conclusion

The comprehensive toxicological assessment of Habanolide, strengthened by a scientifically justified read-across approach, demonstrates a consistent and favorable safety profile. The available data on Habanolide and its structural and metabolic analogs show low acute and repeated dose toxicity, a lack of genotoxic potential, and no evidence of skin sensitization at typical use concentrations. The detailed experimental protocols for the key toxicity studies provide transparency and confidence in the data supporting the safety of Habanolide for its intended use as a fragrance ingredient.

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